molecular formula C28H27N5OS B11452195 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11452195
M. Wt: 481.6 g/mol
InChI Key: ICUCJTVLFONUHF-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidines with excellent efficiency.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and environmentally benign processes. For instance, the use of amine oxidase-inspired catalysis has been reported for the regioselective synthesis of 1,2,4-triazoles, utilizing a Lewis acid (FeCl3) as a co-catalyst and oxygen as the terminal oxidant . This method is atom-economical and produces minimal by-products, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: Involving the removal of oxygen or the addition of hydrogen atoms.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H27N5OS

Molecular Weight

481.6 g/mol

IUPAC Name

2-benzylsulfanyl-7-(4-ethylphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H27N5OS/c1-3-20-14-16-22(17-15-20)25-24(26(34)30-23-12-8-5-9-13-23)19(2)29-27-31-28(32-33(25)27)35-18-21-10-6-4-7-11-21/h4-17,25H,3,18H2,1-2H3,(H,30,34)(H,29,31,32)

InChI Key

ICUCJTVLFONUHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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